3-(1H-Naphtho[2,3-d]imidazol-2-yl)propan-1-ol
Description
3-(1H-Naphtho[2,3-d]imidazol-2-yl)propan-1-ol is a naphthoimidazole derivative characterized by a fused naphthalene-imidazole core linked to a propanol side chain. This compound is structurally tailored for applications in medicinal chemistry and materials science, leveraging the aromatic rigidity of the naphthoimidazole moiety and the hydrophilicity of the hydroxyl group .
Properties
Molecular Formula |
C14H14N2O |
|---|---|
Molecular Weight |
226.27 g/mol |
IUPAC Name |
3-(1H-benzo[f]benzimidazol-2-yl)propan-1-ol |
InChI |
InChI=1S/C14H14N2O/c17-7-3-6-14-15-12-8-10-4-1-2-5-11(10)9-13(12)16-14/h1-2,4-5,8-9,17H,3,6-7H2,(H,15,16) |
InChI Key |
HEWMZTQOEWFDNV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)NC(=N3)CCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-Naphtho[2,3-d]imidazol-2-yl)propan-1-ol typically involves the reaction of naphthoquinone with an imidazole derivative under specific conditions. One common method involves the use of a copper(I) catalyst in an Ullmann cross-coupling reaction, followed by an in situ acidic intramolecular condensation . The reaction conditions often include elevated temperatures and the presence of a base to facilitate the coupling process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
3-(1H-Naphtho[2,3-d]imidazol-2-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted imidazole derivatives, naphthoquinone derivatives, and alcohol or amine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-(1H-Naphtho[2,3-d]imidazol-2-yl)propan-1-ol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 3-(1H-Naphtho[2,3-d]imidazol-2-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to metal ions and enzymes, inhibiting their activity. This interaction can disrupt various biological processes, leading to antimicrobial and antifungal effects . Additionally, the compound’s ability to generate reactive oxygen species (ROS) can induce oxidative stress in cancer cells, leading to cell death .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Core Structural Variations
Benzimidazole Analogs
- 3-(1H-Benzo[d]imidazol-2-yl)propan-1-ol (Compound 19, ): Replaces the naphthalene ring with a benzene ring. Synthesized via condensation of 1,2-phenylenediamine with γ-butyrolactone, yielding a red solid (97% purity) .
3-[5-(Trifluoromethyl)-1H-Benzo[d]imidazol-2-yl]propan-1-ol () :
Simpler Imidazole Derivatives
- 3-(1H-Imidazol-5-yl)propan-1-ol (): Lacks fused aromatic systems, featuring a standalone imidazole ring. Synthesized via LiAlH₄ reduction of methyl 3-(1H-imidazol-4-yl)propanoate (61% yield).
Substituent Variations on Naphthoimidazole Core
Phenolic and Methoxy Derivatives
4-(1H-Naphtho[2,3-d]imidazol-2-yl)benzene-1,2,3-triol (Compound 10, ) :
- 2,6-Dimethoxy-4-(1H-naphtho[2,3-d]imidazol-2-yl)phenol (): Contains two methoxy (-OCH₃) groups, confirmed by NMR signals at δ 3.94 ppm . Increased steric hindrance reduces enzymatic degradation but may limit membrane permeability .
Cationic Naphthoimidazolium Salts ()
- 3-(4-Methoxybenzyl)-1-(2-methoxyethyl)-2-methyl-naphthoimidazol-3-ium bromide (5j) :
Table 1: Key Properties of Selected Compounds
Biological Activity
The compound 3-(1H-naphtho[2,3-d]imidazol-2-yl)propan-1-ol is a member of the naphthoimidazole family, which has garnered attention due to its potential biological activities, particularly in the field of cancer research. This article explores the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and potential therapeutic applications.
The molecular formula of 3-(1H-naphtho[2,3-d]imidazol-2-yl)propan-1-ol is , with a molecular weight of 225.295 g/mol. The compound features a naphthoimidazole moiety, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C14H15N3 |
| Molecular Weight | 225.295 g/mol |
| Melting Point | Not specified |
| Boiling Point | Not specified |
| Density | Not specified |
Cytotoxicity
Recent studies have indicated that compounds with similar structures to 3-(1H-naphtho[2,3-d]imidazol-2-yl)propan-1-ol exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives of naphthoquinone have shown promising anticancer properties, with some exhibiting higher efficacy than standard chemotherapeutic agents like Tamoxifen when tested on MCF-7 breast cancer cells .
Case Study: MCF-7 Cell Line
In a study evaluating the cytotoxic effects of synthesized naphthoimidazole derivatives, it was found that these compounds demonstrated high levels of cytotoxicity against MCF-7 cells. The MTT assay results indicated that certain derivatives had a greater effect than Tamoxifen, suggesting that modifications in the chemical structure could enhance their therapeutic potential .
The exact mechanism through which 3-(1H-naphtho[2,3-d]imidazol-2-yl)propan-1-ol exerts its biological effects is still under investigation. However, compounds with similar imidazole and naphthalene structures are known to interact with cellular targets involved in apoptosis and cell cycle regulation. This interaction may lead to increased reactive oxygen species (ROS) production and subsequent induction of apoptosis in cancer cells .
Antioxidant Activity
In addition to its cytotoxic properties, there is growing evidence that naphthoimidazole derivatives possess antioxidant activities. These properties may contribute to their overall anticancer effects by protecting normal cells from oxidative stress while selectively targeting cancer cells .
Summary of Key Studies
- Cytotoxic Effects on Cancer Cells : Various studies have reported significant cytotoxicity in breast cancer cell lines (e.g., MCF-7) when treated with naphthoimidazole derivatives.
- Comparative Efficacy : Some derivatives have been shown to outperform established drugs like Tamoxifen in preclinical models.
- Mechanistic Insights : Research indicates that these compounds may induce apoptosis through ROS generation and modulation of cell cycle proteins.
Table 2: Summary of Cytotoxicity Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
